

Meta-analysis of Renzapride hydrochloride clinical trials for irritable bowel syndrome

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Renzapride hydrochloride*

Cat. No.: *B1680515*

[Get Quote](#)

A Comparative Meta-Analysis of Renzapride Hydrochloride for Irritable Bowel Syndrome

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of **Renzapride hydrochloride**'s clinical trial data for the treatment of Irritable Bowel Syndrome (IBS), particularly constipation-predominant IBS (IBS-C). It objectively compares Renzapride's performance with other serotonergic agents, Tegaserod and Prucalopride, and provides supporting data from a meta-analysis of randomized controlled trials.

Introduction: The Role of Serotonin Receptors in IBS

Irritable Bowel Syndrome is a chronic functional gastrointestinal disorder characterized by abdominal pain, bloating, and altered bowel habits. Serotonin (5-hydroxytryptamine or 5-HT) plays a crucial role in regulating gut motility, secretion, and visceral sensation through various receptors. Renzapride is a dual-action compound, functioning as a full 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist.^{[1][2]} This mechanism was intended to enhance gastrointestinal motility and reduce the visceral hypersensitivity associated with IBS.^[1]

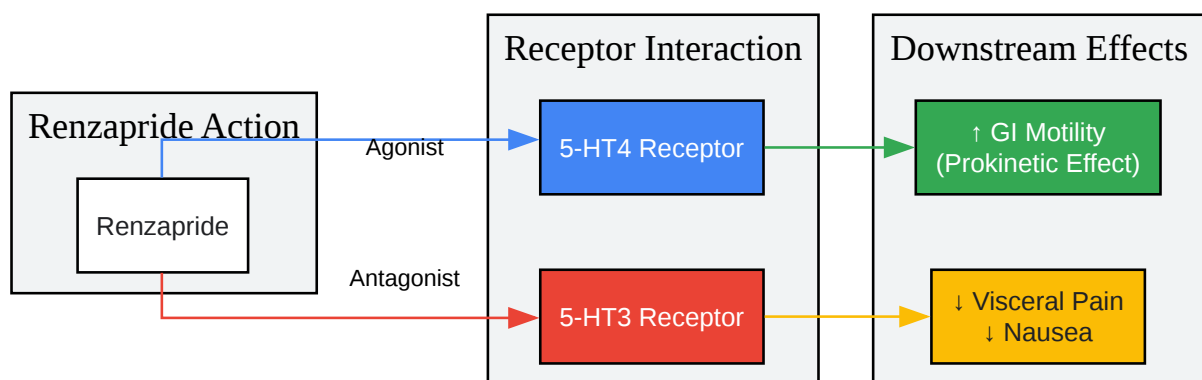
However, a meta-analysis of randomized, controlled clinical trials concluded that Renzapride is not superior to placebo in relieving overall IBS symptoms.^{[3][4]} Furthermore, its development

was largely halted due to a limited benefit-to-risk ratio, including the observation of ischemic colitis in a long-term study.[5]

Mechanism of Action: Renzapride's Dual Pathway

Renzapride's pharmacological profile is defined by its interaction with two key serotonin receptors in the enteric nervous system.

- **5-HT4 Receptor Agonism:** Activation of 5-HT4 receptors on presynaptic cholinergic neurons stimulates the release of acetylcholine, which in turn enhances gastrointestinal motility and propulsion.[1][6] This prokinetic effect is beneficial for treating constipation.[1]
- **5-HT3 Receptor Antagonism:** Blockade of 5-HT3 receptors is associated with a reduction in visceral pain and nausea. However, it can also slow colonic transit.[1] Renzapride's prokinetic effects from 5-HT4 agonism appear to counteract the potential for slowed transit from 5-HT3 antagonism.[1]



[Click to download full resolution via product page](#)

Caption: Renzapride's dual mechanism of action on serotonin receptors.

Meta-Analysis of Renzapride Efficacy

A meta-analysis of placebo-controlled trials was conducted to evaluate the efficacy and tolerability of Renzapride in IBS patients.[4][7] The analysis included 2,528 patients from studies lasting up to 12 weeks.[7]

Table 1: Efficacy of Renzapride vs. Placebo in IBS Clinical Trials

Treatment Group & Duration	Relative Risk (RR) of Clinical Efficacy	95% Confidence Interval (CI)	p-value	Citation
All Doses				
≤ 5 Weeks	1.07	0.89–1.29	p = 0.38	[3] [7]
> 5 Weeks	1.04	0.78–1.239	p = 0.77	[3] [7]
4 mg Dose				
≤ 5 Weeks	1.20	0.97–1.48	p = 0.1	[3] [7]

| > 5 Weeks | 1.16 | 0.98–1.37 | p = 0.08 | [\[3\]](#)[\[7\]](#) |

The results indicate that Renzapride was not statistically superior to placebo in improving overall IBS symptoms, although the 4 mg dose showed a clinically noteworthy, but not statistically significant, trend in studies lasting more than five weeks.[\[3\]](#)[\[7\]](#)

Safety and Tolerability Profile

The meta-analysis also assessed the tolerability of Renzapride.

Table 2: Tolerability of Renzapride vs. Placebo

Adverse Event	Relative Risk (RR)	95% Confidence Interval (CI)	p-value	Citation
Diarrhea	1.61	1.16–2.24	p = 0.004	[3] [7]

| Withdrawals due to Adverse Events | 1.58 | 1.26–2.07 | p = 0.0007 | [\[3\]](#)[\[7\]](#) |

Renzapride was associated with a significantly higher incidence of diarrhea and a higher rate of patient withdrawal due to adverse effects compared to placebo.[\[3\]](#)[\[7\]](#) Notably, three cases of ischemic colitis were reported in a long-term, open-label extension study, which raised

significant safety concerns and contributed to the conclusion that the benefit/risk ratio was insufficient for further development.[\[5\]](#)

Comparison with Alternative 5-HT4 Agonists

To contextualize Renzapride's performance, it is compared here with two other 5-HT4 receptor agonists that have been used for IBS-C or chronic constipation: Tegaserod and Prucalopride.

Table 3: Comparative Efficacy and Safety of Serotonergic Agents for IBS-C / Chronic Constipation

Drug (Mechanism)	Key Efficacy Finding	Common Adverse Events	Regulatory Status / Key Safety Notes	Citations
Renzapride (5-HT4 Agonist / 5-HT3 Antagonist)	Not statistically superior to placebo for overall IBS symptom relief. [3] [7]	Diarrhea, Headache.	Development halted due to limited efficacy and safety concerns (ischemic colitis). [5]	[3] [5] [7]
Tegaserod (Partial 5-HT4 Agonist)	Superior to placebo in global symptom relief for IBS-C in women <65. [6] [8]	Diarrhea, Headache.	Previously withdrawn due to cardiovascular ischemic events; later reintroduced for a restricted patient population. [9] [10]	[6] [8] [9] [10] [11]

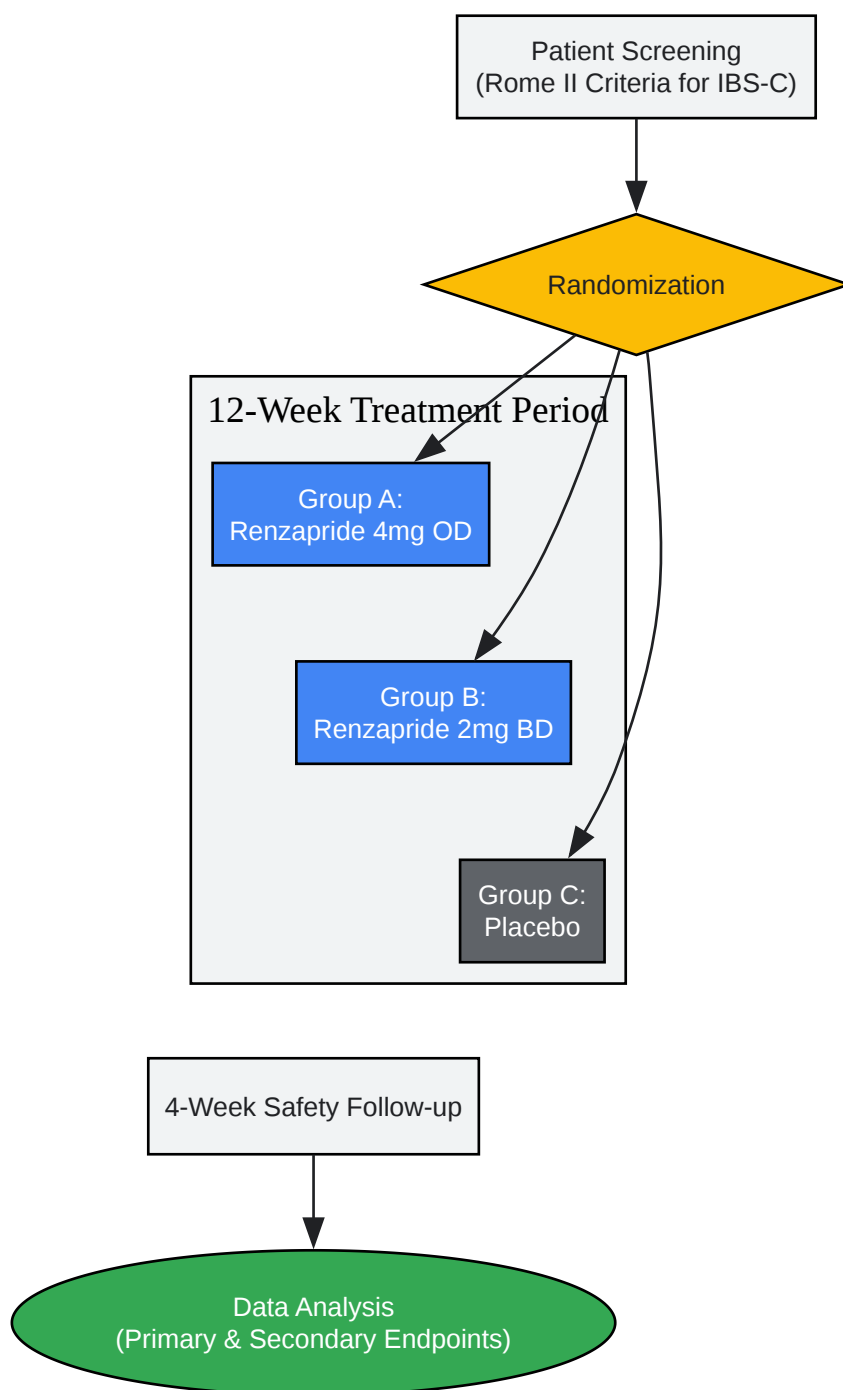
| Prucalopride (Selective 5-HT4 Agonist) | Significantly more patients achieved ≥3 spontaneous complete bowel movements/week vs. placebo in chronic constipation.[\[12\]](#)[\[13\]](#) | Headache,

Nausea, Abdominal Pain, Diarrhea. | Approved for chronic idiopathic constipation; lacks affinity for hERG channels, suggesting lower cardiac risk.[\[12\]](#)[\[14\]](#) | [\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) |

Experimental Protocols: A Representative Phase III Trial

The data for Renzapride are primarily derived from randomized, double-blind, placebo-controlled trials. A typical Phase III study protocol is outlined below.

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[\[16\]](#)
- Participants: Female patients aged 18-65 years, meeting the Rome II criteria for constipation-predominant IBS.[\[16\]](#)
- Intervention: Patients were randomized to receive Renzapride (e.g., 4 mg once daily or 2 mg twice daily) or a matching placebo for 12 weeks.[\[5\]](#)[\[16\]](#)
- Primary Outcome Measure: The primary endpoint was the number of months a patient reported global relief of overall IBS symptoms.[\[5\]](#)[\[16\]](#)
- Secondary Outcome Measures: These included patient assessments of abdominal pain/discomfort, bowel habits, stool consistency, and bloating.[\[16\]](#)[\[17\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow of a typical Renzapride Phase III clinical trial.

Conclusion

The meta-analysis of clinical trial data demonstrates that **Renzapride hydrochloride** does not offer a statistically significant efficacy advantage over placebo for the treatment of Irritable Bowel Syndrome.[4][7] While the 4 mg dose showed a slight positive trend, this was offset by a significantly higher rate of adverse events, including diarrhea and treatment discontinuations.[3] The emergence of serious safety signals, such as ischemic colitis, ultimately led to the cessation of its development.[5] In comparison, other 5-HT4 agonists like Prucalopride have demonstrated superior efficacy for chronic constipation with a more favorable safety profile, particularly regarding cardiovascular risk.[12][14] These findings underscore the challenges in developing serotonergic agents for IBS and highlight the importance of balancing prokinetic efficacy with a robust safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archivesofmedicalsscience.com [archivesofmedicalsscience.com]
- 3. Systematic review/Meta-analysis Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients [archivesofmedicalsscience.com]
- 4. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tegaserod for Irritable Bowel Syndrome With Constipation in Women Younger Than 65 Years Without Cardiovascular Disease: Pooled Analyses of 4 Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tegaserod for the Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tegaserod in the treatment of irritable bowel syndrome (IBS) with constipation as the prime symptom - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An update on prucalopride in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gut.bmj.com [gut.bmj.com]
- 16. isrctn.com [isrctn.com]
- 17. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome-- multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of Renzapride hydrochloride clinical trials for irritable bowel syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680515#meta-analysis-of-renzapride-hydrochloride-clinical-trials-for-irritable-bowel-syndrome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com